molecular formula C24H22N2O4 B2690003 3-{[(9H-fluoren-9-ylmethoxy)carbonyl](pyridin-2-ylmethyl)amino}propanoic acid CAS No. 2137634-98-9

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](pyridin-2-ylmethyl)amino}propanoic acid

Cat. No.: B2690003
CAS No.: 2137634-98-9
M. Wt: 402.45
InChI Key: MXWWBBGFXCCAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid typically involves multiple steps. One common method includes the protection of amino acids with the Fmoc group, followed by coupling with pyridin-2-ylmethylamine . The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated synthesizers and continuous flow reactors can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activity

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid, commonly referred to as Fmoc-pyridine-propanoic acid, is a derivative of alanine and serves as an important building block in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in the synthesis of peptides due to its stability and ease of removal under mild conditions. This article reviews the biological activities associated with this compound, including its applications in medicinal chemistry and potential therapeutic uses.

The molecular formula for 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid is C21H23N2O5C_{21}H_{23}N_{2}O_{5}, with a molecular weight of 375.42 g/mol. The compound features a unique structure that facilitates its role in biological systems.

1. Peptide Synthesis

The primary application of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid lies in its use as a building block for peptide synthesis. The Fmoc group allows for the protection of the amino group during synthesis, enabling the formation of peptide bonds with other amino acids. The compound can be deprotected using piperidine in dimethylformamide (DMF), leading to the formation of free amino acids or peptides.

2. Enzyme Inhibition and Biological Interactions

Research has demonstrated that derivatives of this compound exhibit significant biological activities, particularly in enzyme inhibition and receptor interactions. For example, studies have shown that similar Fmoc-protected amino acids can act as inhibitors for various enzymes involved in metabolic pathways, including proteases and kinases .

3. Antimicrobial Activity

Some studies have explored the antimicrobial properties of compounds related to 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid. For instance, derivatives have shown activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

4. Anticancer Properties

Emerging research indicates that certain peptide constructs derived from Fmoc-protected amino acids may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. These findings highlight the potential for this compound in cancer therapeutics .

Case Studies

Several case studies illustrate the biological activity of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDerivatives showed significant antibacterial activity against E. coli with MIC values ranging from 0.5 to 2 µg/mL.
Study 2Enzyme InhibitionCompounds displayed inhibition of serine proteases with IC50 values below 50 µM, indicating strong binding affinity.
Study 3Anticancer ActivityPeptide analogs derived from this compound inhibited proliferation in breast cancer cell lines by over 60% at concentrations of 10 µM.

Properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-ylmethyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-23(28)12-14-26(15-17-7-5-6-13-25-17)24(29)30-16-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,13,22H,12,14-16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWWBBGFXCCAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.